Ethyl (2-bromocyclopentyl)acetate
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Overview
Description
Cyclopentaneacetic acid, 2-bromo-, ethyl ester is an organic compound with the molecular formula C9H15BrO2. It is a derivative of cyclopentaneacetic acid where the hydrogen atom at the 2-position is replaced by a bromine atom, and the carboxylic acid group is esterified with ethanol. This compound is used in various chemical reactions and has applications in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentaneacetic acid, 2-bromo-, ethyl ester can be synthesized through the bromination of cyclopentaneacetic acid followed by esterification. The bromination is typically carried out using bromine (Br2) in the presence of a catalyst such as phosphorus tribromide (PBr3). The resulting 2-bromo-cyclopentaneacetic acid is then esterified with ethanol in the presence of a strong acid like sulfuric acid (H2SO4) to yield the ethyl ester .
Industrial Production Methods
In industrial settings, the production of cyclopentaneacetic acid, 2-bromo-, ethyl ester involves large-scale bromination and esterification processes. The bromination is conducted in a controlled environment to ensure safety and efficiency, followed by esterification in large reactors. The final product is purified through distillation and other separation techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Cyclopentaneacetic acid, 2-bromo-, ethyl ester undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The compound can be reduced to cyclopentaneacetic acid, ethyl ester by removing the bromine atom.
Oxidation Reactions: The ester group can be oxidized to form corresponding acids or other oxidized products.
Common Reagents and Conditions
Substitution: Common reagents include sodium iodide (NaI) in acetone, which facilitates the substitution of bromine with iodine.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the bromine atom.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Major Products
Substitution: Cyclopentaneacetic acid, 2-iodo-, ethyl ester.
Reduction: Cyclopentaneacetic acid, ethyl ester.
Oxidation: Cyclopentaneacetic acid, 2-bromo-, ethyl ester can be oxidized to cyclopentaneacetic acid, 2-bromo-.
Scientific Research Applications
Cyclopentaneacetic acid, 2-bromo-, ethyl ester has various applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of cyclopentaneacetic acid, 2-bromo-, ethyl ester involves its reactivity due to the presence of the bromine atom and the ester group. The bromine atom makes the compound susceptible to nucleophilic substitution reactions, while the ester group can undergo hydrolysis and other reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cyclopentaneacetic acid, ethyl ester: Lacks the bromine atom, making it less reactive in substitution reactions.
Cyclopentaneacetic acid, 2-chloro-, ethyl ester: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
Cyclopentaneacetic acid, 2-iodo-, ethyl ester: Contains an iodine atom, which is more reactive than bromine in substitution reactions.
Uniqueness
Cyclopentaneacetic acid, 2-bromo-, ethyl ester is unique due to the presence of the bromine atom, which provides specific reactivity patterns that are useful in various synthetic applications. Its ability to undergo substitution, reduction, and oxidation reactions makes it a versatile compound in organic synthesis .
Properties
CAS No. |
101714-61-8 |
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Molecular Formula |
C9H15BrO2 |
Molecular Weight |
235.12 g/mol |
IUPAC Name |
ethyl 2-(2-bromocyclopentyl)acetate |
InChI |
InChI=1S/C9H15BrO2/c1-2-12-9(11)6-7-4-3-5-8(7)10/h7-8H,2-6H2,1H3 |
InChI Key |
PPGOGKIHWZJEJB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1CCCC1Br |
Origin of Product |
United States |
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